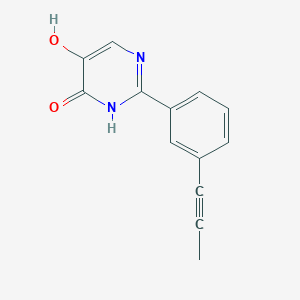![molecular formula C12H21NO3 B13880225 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid](/img/structure/B13880225.png)
4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with four methyl groups. This compound is structurally related to valproic acid, a well-known antiepileptic drug, but features a cyclopropane ring instead of a straight chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid typically involves the following steps:
Formation of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid: This can be synthesized from 2,3-dimethyl-2-butene through a series of reactions including cyclopropanation and subsequent carboxylation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Applications De Recherche Scientifique
4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit histone deacetylases, leading to changes in gene expression and cellular function . Additionally, its structural similarity to valproic acid suggests it may modulate neurotransmitter levels in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Valproic Acid: A straight-chain analog with antiepileptic properties.
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid: The parent compound used in the synthesis of 4-[(2,2,3,3-Tetramethylcyclopropanecarbonyl)amino]butanoic acid.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties compared to its straight-chain analogs. This structural feature may result in different biological activities and pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-11(2)9(12(11,3)4)10(16)13-7-5-6-8(14)15/h9H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
Clé InChI |
XNCUWDGSRSBZSP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C(=O)NCCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)
![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)
![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)
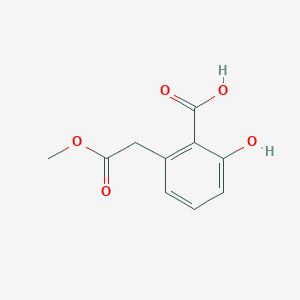
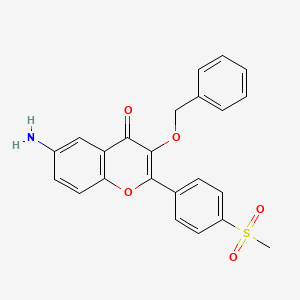
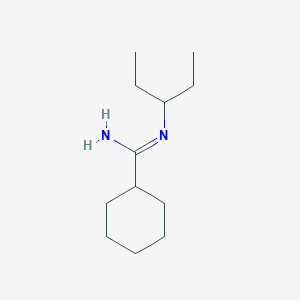
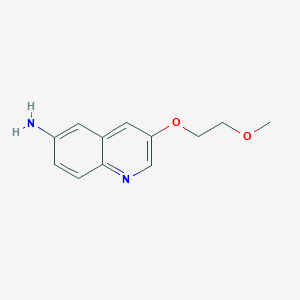
![8-[2-(Methylamino)ethyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13880180.png)
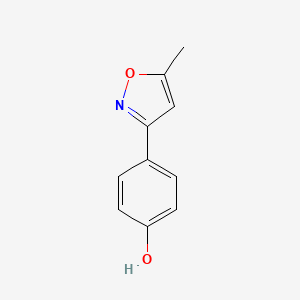
![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)


![3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13880207.png)
